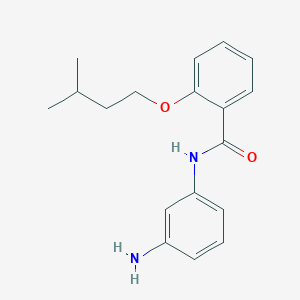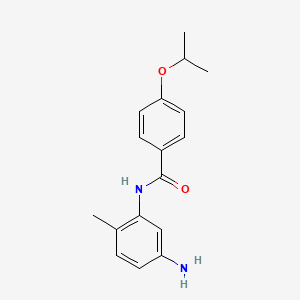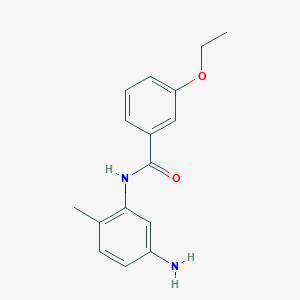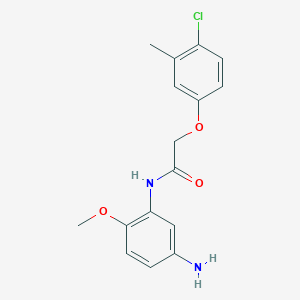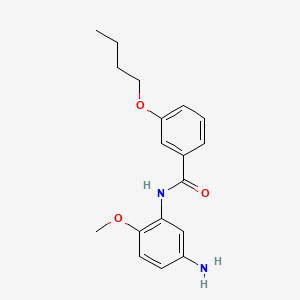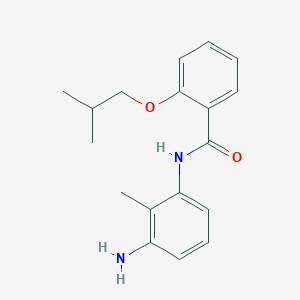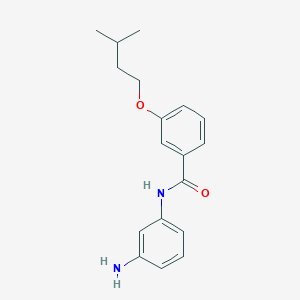
N-(3-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide, also known as chloroamphenicol, is a synthetic antibiotic belonging to the aminophenol class of compounds. It is a broad-spectrum antibiotic that is used to treat a variety of bacterial infections, including those caused by Gram-positive and Gram-negative bacteria. It is also used as an antifungal agent for the treatment of systemic fungal infections. Chloroamphenicol has been used in the laboratory for many years, and is still a preferred choice for many research applications.
Aplicaciones Científicas De Investigación
Conformational Analysis The molecular structure and conformational attributes of N-(3-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide and related compounds have been analyzed through crystallographic studies. For instance, the conformation of the N-H bond in 2-Chloro-N-(3-methylphenyl)acetamide is syn to the meta-methyl group, signifying a specific molecular orientation. This orientation and the geometric parameters of such compounds are consistent with those observed in other acetanilides, suggesting a pattern in the structural behavior of these molecules. Dual intermolecular N—H⋯O hydrogen bonds are a characteristic feature, contributing to the molecular arrangement in the crystal structure (Gowda et al., 2007).
Hydrogen Bonding Patterns Hydrogen bond studies in molecules structurally similar to N-(3-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide, such as N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, reveal complex intra- and intermolecular hydrogen-bonding patterns. These patterns influence the molecular stability and interactions of these compounds, which is crucial for understanding their behavior in different environments (Romero & Angela Margarita, 2008).
Reactivity and Synthesis Pathways The reactivity of related compounds, such as N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines, leads to various products including angular heterocyclic compounds. Understanding the reaction pathways and the products formed is crucial for harnessing these compounds in synthetic chemistry applications (Agarwal & Mital, 1976).
Herbicide Synthesis and Metabolism The compound and its related chloroacetanilide structures are significant in the synthesis and metabolic studies of herbicides. For instance, studies on the radiosynthesis of chloroacetanilide herbicides shed light on their metabolic pathways and mode of action, crucial for agricultural applications and environmental impact assessments (Latli & Casida, 1995).
Toxicology and Safety Assessment While not directly related to N-(3-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide, studies on structurally similar compounds, like 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide, focus on toxicological evaluation to assess their safety for use in food, beverages, and pharmaceutical applications. These studies include evaluations of mutagenicity, genotoxicity, and oral toxicity, contributing to a comprehensive understanding of the safety profile of these chemical compounds (Karanewsky et al., 2015).
Propiedades
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-8-12(6-7-13(10)17)21-9-16(20)19-15-5-3-4-14(18)11(15)2/h3-8H,9,18H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNYYLODJVJDOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2C)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

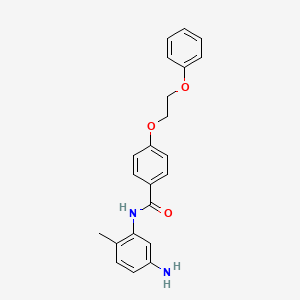

![N-(5-Amino-2-methoxyphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1384985.png)
